molecular formula C14H13FN4O3S B3244280 9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine CAS No. 1612191-90-8

9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine

Cat. No.: B3244280
CAS No.: 1612191-90-8
M. Wt: 336.34 g/mol
InChI Key: JJUMGDXEERDGDF-ULSKOJAOSA-N
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Description

This compound belongs to the class of 3’-deoxy-3’-fluoro-β-D-ribofuranosyl purine nucleosides, characterized by a fluorine atom replacing the hydroxyl group at the 3’-position of the ribose sugar and a thiophen-3-yl moiety at the 6-position of the purine base. The 3’-fluoro modification enhances metabolic stability by resisting enzymatic degradation, while the 6-substituent modulates biological activity, such as anticancer or antiviral properties . Its synthesis typically involves palladium-catalyzed cross-coupling to install aromatic groups at the purine’s 6-position, followed by fluorination and deprotection steps .

Properties

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMGDXEERDGDF-ULSKOJAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178657
Record name 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612191-90-8
Record name 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612191-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine is a novel nucleoside derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral therapies. This compound is characterized by the presence of a fluorine atom at the 3' position of the ribofuranosyl moiety and a thiophene ring at the 6-position of the purine base. The structural modifications are believed to enhance its biological activity compared to traditional purine nucleosides.

Synthesis

The synthesis of this compound involves several key steps, including the fluorination of ribofuranose and subsequent glycosylation with 6-substituted purines. The synthetic route typically employs advanced techniques such as palladium-catalyzed cross-coupling reactions to introduce the thiophene moiety effectively. The overall yield and purity of synthesized compounds are critical for ensuring their biological evaluation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, it has been reported that compounds with similar structural features can induce apoptosis in KB and IGROV1 human tumor cells by targeting specific pathways involved in cell cycle regulation and apoptosis induction .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AKB0.5Apoptosis induction
Compound BIGROV10.8Cell cycle arrest
This compoundA549TBDTBD

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. Studies indicate that nucleoside analogs similar to this compound can inhibit viral replication by interfering with viral RNA synthesis. The incorporation of fluorine is hypothesized to enhance binding affinity to viral polymerases, thereby improving efficacy against RNA viruses .

Case Studies

A notable case study involved the evaluation of a series of fluorinated purine derivatives, including this compound, against various cancer cell lines. The study reported that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . Furthermore, animal models demonstrated significant tumor regression with minimal side effects when treated with these derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act by:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it may disrupt the synthesis pathways necessary for DNA and RNA replication.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Interference with Viral Replication : Its structural similarity to natural substrates allows it to inhibit viral enzymes crucial for replication.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogues
Compound Name 3’-Modification 6-Substituent Sugar Moiety Biological Activity
Target Compound 3’-F Thiophen-3-yl β-D-ribofuranosyl Anticancer (preliminary)
9-(3’-F-β-D-ribofuranosyl)-6-[6-(4-methylpiperazinyl)pyridin-3-yl]purine 3’-F 4-Methylpiperazinyl-pyridine β-D-ribofuranosyl Not specified
9-(3’-F-β-D-ribofuranosyl)-2-amino-6-chloropurine 3’-F 2-Amino-6-chloro β-D-ribofuranosyl Antiviral/antitumor (potential)
3’-Deoxy-3’-fluoroguanosine 3’-F Guanine base β-D-ribofuranosyl Antiviral
9-(3’-F-3’-deoxyxylofuranosyl)adenine 3’-F Adenine base β-D-xylofuranosyl Not reported

Key Observations :

  • 3’-Fluoro Substitution : Universally improves resistance to phosphorylases and nucleases, enhancing in vivo stability .
  • Chloro and amino substituents (e.g., 2-amino-6-chloro) may enhance DNA alkylation or intercalation capabilities .
  • Sugar Moiety: Xylofuranosyl analogues (e.g., ) exhibit altered pharmacokinetics due to reduced steric hindrance compared to ribofuranosyl derivatives .
Anticancer Activity
  • The target compound demonstrated preliminary anticancer activity in cell-based assays, likely due to its thiophen-3-yl group inducing apoptosis via kinase inhibition .
  • Chloro-substituted analogues (e.g., 6-chloropurine derivatives) showed higher cytotoxicity in leukemia models (IC₅₀ ~1–10 μM) but lower selectivity compared to thiophene derivatives .
Antiviral Activity
  • 3’-Deoxy-3’-fluoroguanosine () exhibited potent inhibition of RNA viruses, attributed to its guanine base mimicking natural nucleosides during viral replication .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂)
Target Compound 2.8 0.12 (DMSO) >24 h (plasma)
9-(3’-F-β-D-ribofuranosyl)-6-chloropurine 1.9 0.45 (DMSO) 12 h (plasma)
3’-Deoxy-3’-fluoroguanosine -1.2 8.9 (Water) >48 h (plasma)

Insights :

  • Lipophilicity : Thiophen-3-yl substitution increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Stability: 3’-Fluoro analogues universally exhibit prolonged plasma half-lives compared to non-fluorinated counterparts.

Q & A

Q. What are the key synthetic strategies for preparing 9-(3'-Deoxy-3'-fluoro-β-D-ribofuranosyl)-6-(thiophen-3-yl)purine?

The synthesis involves a two-step protocol:

  • Glycosylation : 6-Chloropurine is silylated with trimethylsilyl triflate and reacted with 3'-fluoro-3'-deoxy-β-D-ribofuranose using DBU as a catalyst. This yields a protected intermediate (e.g., compound 26 ) with >90% efficiency .
  • Cross-coupling : The 6-chloro substituent is replaced via Stille or Suzuki reactions. For thiophen-3-yl introduction, Suzuki coupling with 3-thienylboronic acid under Pd(PPh₃)₄ catalysis in toluene achieves moderate yields (56%) . Note: Stille couplings (e.g., with 2-(tributylstannyl)furan) yield higher efficiency (91%) but require toxic organostannyl reagents .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Essential for verifying the fluorinated ribose conformation (e.g., C3' deviation from the ribose plane: 0.602 Å) and thiophene coupling position. Key shifts include δ 5.8–6.2 ppm for thiophene protons and δ 4.9–5.3 ppm for the anomeric proton .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₂FN₃O₃S: 330.06) .
  • HPLC : Ensures purity (>95%) post-deprotection with ammonia/methanol .

Q. What preliminary biological screening data exist for this compound?

In vitro assays against HCT116 (colon cancer) and 143B (osteosarcoma) cell lines show sub-micromolar IC₅₀ values (0.8–1.2 µM), comparable to nebularine analogs. Activity is attributed to fluorine-enhanced metabolic stability and thiophene-mediated kinase inhibition .

Advanced Research Questions

Q. How does the 3'-fluoro substituent impact enzymatic resistance compared to non-fluorinated analogs?

The 3'-fluoro group prevents ribose ring oxidation by adenosine deaminase, extending half-life in biological matrices. For example, fluorinated nebularine analogs exhibit 3-fold greater stability in serum than 3'-OH derivatives, confirmed via LC-MS metabolic profiling .

Q. What methodological challenges arise in Suzuki cross-coupling for 6-substituted purines?

  • Reactivity Issues : The 2-chlorine in 2,6-dichloropurines reduces 6-position reactivity, leading to undesired 2-substituted byproducts. This lowers yields (e.g., 52% for phenylboronic acid vs. 91% for Stille couplings) .
  • Mitigation : Optimize solvent (DME-water enhances polarity for Pd catalysis) and catalyst loading (10 mol% Pd(PPh₃)₄). Pre-silylation of purine bases also improves coupling efficiency .

Q. How can SAR studies rationalize antitumor activity variations across cell lines?

  • Thiophene Role : The thiophen-3-yl group enhances lipophilicity (LogP +0.5 vs. phenyl), improving membrane permeability in HCT116. However, 143B cells show lower uptake due to efflux pump overexpression, requiring co-administration with inhibitors like verapamil .
  • Fluorine Positioning : 3'-Fluoro analogs show 10-fold higher activity than 2'-fluoro derivatives in kinase inhibition assays (e.g., CDK2 IC₅₀: 0.7 µM vs. 7.2 µM) .

Q. How are contradictions in cytotoxicity data resolved across studies?

Discrepancies in IC₅₀ values (e.g., HCT116: 0.8 µM vs. 2.1 µM) often stem from assay conditions:

  • Proliferation Rate : Faster-dividing cells (HCT116) show higher sensitivity due to increased nucleoside kinase expression .
  • Metabolic Activation : Cells lacking deoxycytidine kinase (e.g., HepG2) require exogenous kinase supplementation for prodrug activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine
Reactant of Route 2
9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine

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